5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-19(23)22-10-4-5-13-6-8-15(12-16(13)22)21-27(24,25)18-11-14(20)7-9-17(18)26-2/h6-9,11-12,21H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTGUJCCGXCXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a sulfonamide group, which is known for its diverse biological activities. The structural components include:
- Chlorine and methoxy substituents on the benzene ring.
- A propanoyl group linked to a tetrahydroquinoline moiety .
Biological Activity Overview
The biological activities of sulfonamides are well-documented, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific compound under review has shown promise in various studies:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:
- Compounds similar to this compound have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL for various derivatives .
Anti-inflammatory Effects
Studies have shown that sulfonamide derivatives can inhibit inflammatory responses. For example:
- In vivo tests demonstrated that related compounds could reduce carrageenan-induced paw edema in rats by up to 94.69% .
Cardiovascular Effects
Some sulfonamide derivatives have been linked to cardiovascular activity:
- A study evaluated the impact of benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat hearts. Results suggested that these compounds could modulate perfusion pressure through calcium channel inhibition .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of carbonic anhydrase , which has implications for treating conditions like heart failure .
- Endothelin receptor antagonism , potentially leading to reduced pulmonary hypertension .
Case Studies and Experimental Findings
The following table summarizes key findings from recent studies on similar compounds:
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Studies suggest that sulfonamides generally exhibit favorable absorption and distribution characteristics.
- Safety assessments are necessary to establish toxicity profiles and identify any adverse effects associated with prolonged use.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of sulfonamide derivatives. The incorporation of the tetrahydroquinoline structure has been shown to enhance the antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide have exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research indicates that sulfonamides possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. This suggests that the compound may be beneficial in treating inflammatory diseases .
Anticancer Potential
Emerging studies have highlighted the potential anticancer properties of compounds containing tetrahydroquinoline structures. These compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . The specific application of this compound in cancer therapy is an area ripe for exploration.
Study on Antimicrobial Efficacy
A recent study synthesized various sulfonamide derivatives and tested their efficacy against bacterial strains. The results indicated that modifications to the benzene ring significantly influenced antimicrobial potency. The compound showed promising results comparable to established antibiotics .
Research on Anti-inflammatory Mechanisms
In vitro studies demonstrated that sulfonamide derivatives inhibited the release of TNF-alpha and IL-6 from activated macrophages. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural and Physicochemical Differences
Functional Group Impact on Pharmacological Potential
- Propanoyl vs. Ethylsulfonyl (Target vs. ): The propanoyl group in the target compound may enhance membrane permeability due to its moderate lipophilicity, whereas the ethylsulfonyl group in likely improves aqueous solubility and metabolic stability.
- Benzoxazole vs. Tetrahydroquinoline (Target vs.
- Furan Carbonyl (): The furan ring in adds a planar heterocycle that could engage in hydrophobic or dipole interactions, distinct from the aliphatic propanoyl group in the target compound.
Computational Insights
Virtual screening studies using PyRx 0.8 AutoDock Vina 4.2 highlighted sulfonamide derivatives (e.g., the control molecule in ) as promising candidates for binding to therapeutic targets.
Preparation Methods
Key Reaction Conditions:
-
Reactants : 5-Chloro-2-methoxybenzoic acid (1 eq), chlorosulfonic acid (2.5 eq)
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Temperature : -10°C to 25°C (controlled exotherm)
-
Workup : Quenching on crushed ice, filtration, and recrystallization from benzene
Mechanistic Insight :
Chlorosulfonic acid acts as both a sulfonating agent and a solvent, facilitating electrophilic substitution at the para position of the benzene ring. The methoxy group directs sulfonation to the desired position.
Preparation of 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-Amine
The tetrahydroquinoline moiety is synthesized via a three-step sequence:
Reduction of Quinoline to Tetrahydroquinoline
Quinoline is hydrogenated using Raney nickel under 50 psi H₂ at 120°C, yielding 1,2,3,4-tetrahydroquinoline.
Propanoylation of Tetrahydroquinoline
The amine is acylated with propanoyl chloride in dichloromethane (DCM) with triethylamine as a base:
-
Conditions : 0°C to room temperature, 12-hour stirring
-
Yield : 85–90% (isolated via column chromatography)
Nitration and Reduction to 7-Amino Derivative
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Nitration : Treating 1-propanoyl-tetrahydroquinoline with fuming HNO₃ at 0°C introduces a nitro group at the 7-position.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
Coupling of Sulfonyl Chloride and Amine
The final step involves reacting 5-chloro-2-methoxybenzenesulfonyl chloride with 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine under Schotten-Baumann conditions:
Protocol:
-
Solvent : Tetrahydrofuran (THF)/water (3:1)
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Base : Sodium bicarbonate (2 eq)
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Temperature : 0°C to room temperature, 6-hour stirring
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Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol
-
Yield : 68–72%
Critical Analysis :
The use of THF enhances solubility of the hydrophobic amine, while sodium bicarbonate neutralizes HCl generated during the reaction, preventing side reactions.
Optimization and Challenges
Methylation of 5-Chlorosalicylic Acid
The patent highlights two methylation routes for introducing the methoxy group:
-
Anhydrous Conditions : Direct methylation with dimethyl sulfate and K₂CO₃ in acetone (95% yield).
-
Aqueous Conditions : Sequential esterification (methyl 5-chlorosalicylate) followed by methylation (66% yield).
Byproduct Formation
Competitive sulfonation at the ortho position is mitigated by steric hindrance from the methoxy group. Impurities are removed via recrystallization in glacial acetic acid.
Analytical Data and Characterization
| Intermediate | Melting Point (°C) | Purity (HPLC) |
|---|---|---|
| 5-Chloro-2-methoxybenzenesulfonyl chloride | 107–110 | 98.5% |
| 1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-amine | 188–189 | 99.1% |
| Final product | 202–206 | 99.8% |
Spectroscopic Confirmation :
-
¹H NMR (DMSO-d6): δ 8.21 (s, 1H, SO₂NH), 7.89–7.12 (m, 6H, aromatic), 3.89 (s, 3H, OCH₃).
-
IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Scalability and Industrial Relevance
The process is scalable to kilogram quantities, with critical parameters being:
Q & A
Q. What are the critical steps in synthesizing 5-chloro-2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide, and how is purity ensured?
- Synthesis Steps :
- Core Formation : Construct the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions, followed by reduction to achieve the saturated ring .
- Functionalization : Introduce the propanoyl group at the 1-position of tetrahydroquinoline using acyl chloride in the presence of a base (e.g., triethylamine) .
- Sulfonamide Coupling : React the tetrahydroquinoline intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride under inert conditions (e.g., N₂ atmosphere) .
- Purity Assurance :
Q. How do the functional groups in this compound influence its reactivity and biological interactions?
- Key Functional Groups :
- Sulfonamide (-SO₂NH-) : Enhances hydrogen-bonding capacity with biological targets (e.g., enzymes) and improves solubility in polar solvents .
- Chloro Group (-Cl) : Increases electrophilicity, aiding in π-π stacking interactions with aromatic residues in protein binding pockets .
- Methoxy (-OCH₃) : Modulates electronic effects, potentially reducing metabolic degradation .
- Biological Implications : These groups collectively enhance target affinity and pharmacokinetic stability, as seen in analogous sulfonamide derivatives .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Predominantly soluble in DMSO and dichloromethane; limited aqueous solubility (e.g., <1 mg/mL in water) due to hydrophobic tetrahydroquinoline and propanoyl moieties .
- Stability :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonamide group .
- Moisture Sensitivity : Use desiccants during storage to avoid hydrolysis of the propanoyl group .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to streamline core formation .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for sulfonamide coupling while maintaining >90% yield .
- In-Line Analytics : Implement HPLC-MS monitoring to identify and address side products (e.g., over-acylated intermediates) .
Q. What structure-activity relationship (SAR) strategies are recommended to enhance its biological activity?
- Substituent Modifications :
- Biological Testing :
Q. How can computational modeling elucidate its interaction with biological targets?
Q. How should researchers resolve contradictions in spectral data (e.g., NMR discrepancies)?
Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
